![molecular formula C7H11F3S B14741330 Cyclohexane, [(trifluoromethyl)thio]- CAS No. 6476-52-4](/img/structure/B14741330.png)
Cyclohexane, [(trifluoromethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane, [(trifluoromethyl)thio]- is a chemical compound with the molecular formula C7H11F3S and a molecular weight of 184.22 g/mol . It is also known as cyclohexyl (trifluoromethyl)sulfane. This compound is characterized by the presence of a trifluoromethylthio group attached to a cyclohexane ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of radical initiators and trifluoromethylating agents under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of Cyclohexane, [(trifluoromethyl)thio]- may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing specialized equipment and reaction conditions to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane, [(trifluoromethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a variety of substituted cyclohexane derivatives .
Applications De Recherche Scientifique
Cyclohexane, [(trifluoromethyl)thio]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Cyclohexane, [(trifluoromethyl)thio]- involves its interaction with molecular targets through the trifluoromethylthio group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Trifluoromethyl)cyclohexane: Similar in structure but lacks the sulfur atom, resulting in different chemical properties.
Cyclohexane, (trifluoromethyl)-: Another related compound with a trifluoromethyl group directly attached to the cyclohexane ring.
Uniqueness
Cyclohexane, [(trifluoromethyl)thio]- is unique due to the presence of both the cyclohexane ring and the trifluoromethylthio group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
6476-52-4 |
|---|---|
Formule moléculaire |
C7H11F3S |
Poids moléculaire |
184.22 g/mol |
Nom IUPAC |
trifluoromethylsulfanylcyclohexane |
InChI |
InChI=1S/C7H11F3S/c8-7(9,10)11-6-4-2-1-3-5-6/h6H,1-5H2 |
Clé InChI |
AEFHBFIZLVTILS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


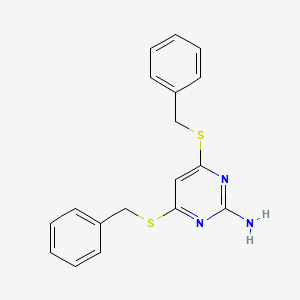

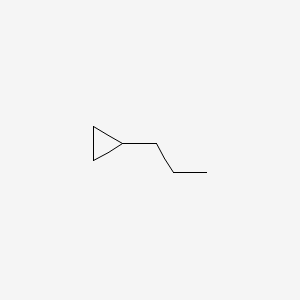
![N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide](/img/structure/B14741260.png)
![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)
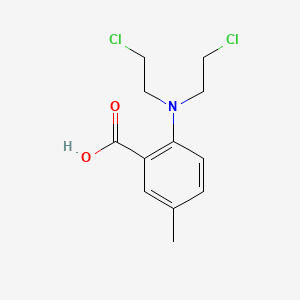
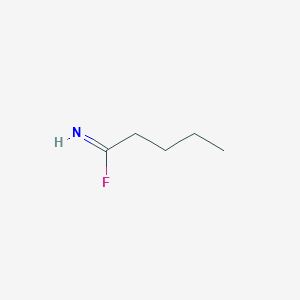
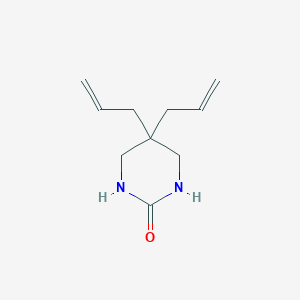
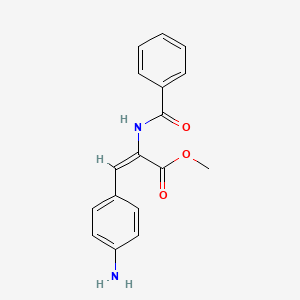
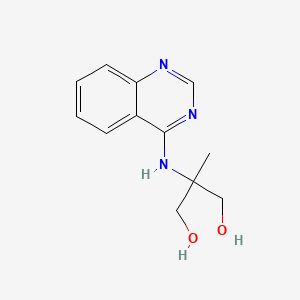
![Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14741315.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
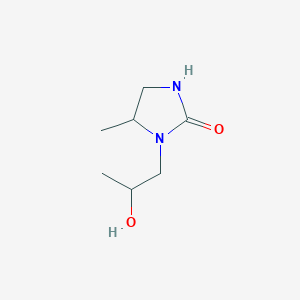
![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)
